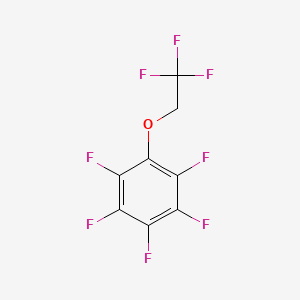

![molecular formula C16H25NO2 B1305901 2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine CAS No. 313692-98-7](/img/structure/B1305901.png)

2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydropyran ring would likely adopt a chair conformation, which is the most stable conformation for six-membered rings. The methoxyphenyl and ethylamine groups would be attached to the tetrahydropyran ring at the 2-position and 4-position, respectively .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The methoxy group might undergo reactions typical of ethers, such as cleavage by strong acids. The phenyl ring could potentially undergo electrophilic aromatic substitution reactions. The amine group might participate in reactions such as acid-base reactions or nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar methoxy and amine groups might make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points would depend on factors such as the strength of the intermolecular forces .科学研究应用

Synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Scientific Field

Organic Synthesis Application Summary: This study focuses on new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective . Methods: The use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones . Results: This methodology has been applied to the unique preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield, due to the retro-Michael reaction .

Synthesis of Phenoxy Acetamide Derivatives

Scientific Field

Medicinal Chemistry Application Summary: This research focuses on the synthesis and pharmacological activities of phenoxy acetamide and its derivatives . Methods: Various chemical techniques and computational chemistry applications are used to study the utilization of drugs and their biological effects . Results: The literature survey of chemical diversity of phenoxy acetamide and its derivatives provides complete information regarding pharmacologically interesting compounds of widely different composition .

Biological Potential of Indole Derivatives

Scientific Field

Pharmaceutical Sciences Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Methods: Researchers synthesize various scaffolds of indole for screening different pharmacological activities . Results: It is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Synthesis of 4-Methoxyphenethyl Alcohol

Scientific Field

Organic Chemistry Application Summary: This compound is used in the preparation of (2 R*,4 R*)-1- n -butyl-2-methyl-4- (2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline and (2 R*,4 S*)-1- n -butyl-2-methyl-4- (2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4- tetrahydroquinoline . Methods: The specific methods of synthesis are not mentioned in the source . Results: The results or outcomes of this synthesis are not provided in the source .

Synthesis of Benzophenone Derivatives

Scientific Field

Medicinal Chemistry Application Summary: Benzophenone derivatives are reported to show biological activities such as cytotoxic activities against human oral squamous carcinoma cells (HSC-2) and normal human gingival fibroblasts (HGF), antibiotic activities against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium, and protein kinase C inhibitor . Methods: The specific methods of synthesis are not mentioned in the source . Results: The results or outcomes of this synthesis are not provided in the source .

未来方向

属性

IUPAC Name |

2-[4-(2-methoxyphenyl)-2,2-dimethyloxan-4-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-15(2)12-16(8-10-17,9-11-19-15)13-6-4-5-7-14(13)18-3/h4-7H,8-12,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIFVXYPSCNQJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)(CCN)C2=CC=CC=C2OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389757 |

Source

|

| Record name | 2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine | |

CAS RN |

313692-98-7 |

Source

|

| Record name | 2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305825.png)

![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)

![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1305830.png)